molecular formula C6H9NO2S B12920500 (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid CAS No. 906365-65-9

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid

Cat. No.: B12920500
CAS No.: 906365-65-9
M. Wt: 159.21 g/mol
InChI Key: JAKVEOCMEMGHGB-RXMQYKEDSA-N
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Description

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid is a non-proteinogenic, sulfur-containing amino acid derivative of high interest in biochemical research. Its molecular formula is C6H9NO2S, with a molecular weight of approximately 159.21 g/mol . It is characterized by a prop-2-yn-1-ylthio (propargylthio) ether side chain attached to the alanine backbone, a feature that contributes to its potential reactivity and interaction with biological systems. This compound is supplied with a defined stereochemical configuration ((S)-enantiomer), which is critical for studies involving chiral recognition and enzyme-specific mechanisms. The primary research applications for this compound are explored in the context of antimicrobial and bioactive molecule development. The propargylthio side chain may facilitate interactions with microbial cellular components. Alkaloids and amino acid derivatives with sulfur-containing groups are investigated for their ability to disrupt bacterial cell membrane permeability and inhibit efflux pumps, which are key mechanisms in combating drug-resistant pathogens . This makes the compound a valuable scaffold in the design and synthesis of new agents targeting multidrug-resistant bacteria and fungi. The product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

906365-65-9

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

(2S)-2-amino-3-prop-2-ynylsulfanylpropanoic acid

InChI

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1

InChI Key

JAKVEOCMEMGHGB-RXMQYKEDSA-N

Isomeric SMILES

C#CCSC[C@H](C(=O)O)N

Canonical SMILES

C#CCSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of L-Cysteine with Propargyl Bromide

The most common and straightforward synthetic route involves the nucleophilic substitution reaction of the thiol group of L-cysteine with propargyl bromide under basic conditions.

Procedure:

  • L-cysteine is dissolved in a suitable solvent, often aqueous or mixed solvent systems.
  • The reaction mixture is cooled (e.g., ice bath) to control exothermicity.
  • A base such as potassium hydroxide or sodium hydroxide is added to deprotonate the thiol group, generating the thiolate anion.
  • Propargyl bromide (typically 80% solution) is added dropwise to the reaction mixture.
  • The reaction is allowed to proceed at room temperature or slightly elevated temperature overnight.
  • After completion, the reaction mixture is acidified to precipitate the product.
  • The product is isolated by filtration, washed, and purified by recrystallization or chromatography.

Key Research Findings:

  • Yield: Approximately 50-60% isolated yield reported.
  • Reaction conditions: Use of dry ammonia or aqueous base to generate the thiolate intermediate enhances selectivity.
  • Purification: Flash chromatography on silica gel using gradients of ethyl acetate in toluene or other solvents is effective for purification.
  • The reaction proceeds with retention of stereochemistry at the α-carbon, preserving the (S)-configuration.

Example from literature:

  • L-cysteine (5 g, 41.3 mmol) reacted with 80% propargyl bromide (6.9 mL, 62 mmol) yielded (S)-2-amino-3-(prop-2-yn-1-ylthio)propanoic acid in 56% yield after purification.

Protection-Deprotection Strategy Using Boc or Fmoc Groups

To improve selectivity and facilitate purification, the amino group of L-cysteine can be protected prior to alkylation.

Procedure:

  • The amino group of L-cysteine is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
  • The thiol group is then alkylated with propargyl bromide under basic conditions.
  • After alkylation, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid for Boc).
  • The final product is isolated and purified.

Advantages:

  • Protecting the amino group prevents side reactions such as N-alkylation.
  • Facilitates chromatographic purification due to altered polarity.
  • Enables synthesis of derivatives for further functionalization.

Example:

  • Boc-L-serine derivative was alkylated with propargyl bromide to give Boc-protected propargylated amino acid, followed by deprotection and Fmoc protection for peptide synthesis applications.

Alternative Synthetic Routes

  • Thiol-ene click chemistry: Although less common for this specific compound, thiol-ene reactions can be used to attach propargyl groups to thiol-containing amino acids under radical initiation.
  • Use of L-cystine as starting material: Reduction of L-cystine to L-cysteine thiolate followed by alkylation with propargyl bromide in liquid ammonia has been reported, providing an alternative approach with controlled reaction conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water, aqueous ammonia, or mixed solvents Aqueous ammonia used for thiolate generation
Base KOH, NaOH, or metallic sodium Base strength affects thiolate formation
Temperature 0 °C to room temperature Cooling controls exothermic reaction
Propargyl bromide ratio 1.5 to 2 equivalents Excess ensures complete alkylation
Reaction time Overnight (12-24 hours) Ensures full conversion
Workup Acidification to pH ~3-6, extraction, chromatography Purification by flash chromatography

Analytical and Purity Data

  • Melting point: Approximately 218 °C
  • Boiling point: 300-301 °C at 760 mm Hg
  • Solubility: Slightly soluble in water
  • Spectroscopic data: IR shows characteristic alkyne C≡C stretch near 2120 cm⁻¹; NMR confirms propargyl substitution; HRMS matches calculated molecular weight.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Notes
Direct alkylation L-cysteine Propargyl bromide, base 50-60 Simple, direct, stereochemistry retained
Protection-deprotection strategy Boc- or Fmoc-L-cysteine Propargyl bromide, acid for deprotection 55-65 Improved selectivity, useful for peptide synthesis
Reduction of L-cystine + alkylation L-cystine Metallic sodium, propargyl bromide 50-60 Alternative route, requires liquid ammonia

Chemical Reactions Analysis

Types of Reactions: S-(Prop-2-yn-1-yl)-D-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Alkyl halides or acyl halides can be used as electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Research indicates that (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that this compound possesses significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Chemopreventive Potential : Its structure allows it to interact with biological targets involved in cancer pathways, indicating possible applications in cancer prevention strategies .

Synthetic Applications

The synthesis of this compound has been explored through various methodologies, enhancing its accessibility for research purposes:

  • Asymmetric Synthesis : Novel methods involving proline-catalyzed reactions have been developed to produce this compound efficiently, showcasing its utility as a building block in synthesizing bioactive molecules .

Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, with a potency comparable to established antioxidants.

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, establishing its potential as a therapeutic agent against resistant bacterial strains.

Chemopreventive Mechanisms

Investigations into the chemopreventive properties of this compound highlighted its ability to inhibit key enzymes involved in carcinogenesis. In vitro studies demonstrated that it could modulate pathways associated with cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of S-(Prop-2-yn-1-yl)-D-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The propargyl group can form covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This can lead to the inhibition of enzyme activity by blocking the catalytic function. The molecular targets and pathways involved depend on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer of this compound, (R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid (SPRC), has been studied for its pharmacological properties. Key differences include:

  • Biological Activity : SPRC demonstrates protective effects in acute pancreatitis models, likely due to antioxidant and anti-inflammatory mechanisms . The (S)-enantiomer’s activity remains less explored, highlighting a critical research gap.
  • Synthesis : Both enantiomers can be derived from L-cysteine, but stereoselective synthesis methods are required to isolate the (S)- or (R)-forms .

L-Tryptophan and Derivatives

L-Tryptophan ((2S)-2-amino-3-(1H-indol-3-yl)propanoic acid) shares the α-amino acid backbone but replaces the propargyl thioether with an indole group.

  • Structural Differences : The indole moiety in L-tryptophan (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) contributes to aromaticity and π-π interactions, unlike the alkyne in the target compound .
  • Functional Role : L-Tryptophan is essential for protein synthesis and serotonin/melatonin biosynthesis, whereas the propargyl thioether in the target compound may confer redox-modulating properties .

Thiophene-Containing Analogs

2-Amino-3-(thiophen-2-yl)propanoic acid features a thiophene ring instead of the propargyl thioether.

  • Reactivity : The thiophene’s aromaticity contrasts with the propargyl group’s alkyne reactivity.

Neurotoxic Analogs: BMAA

2-Amino-3-(methylamino)-propanoic acid (BMAA) (C₄H₁₀N₂O₂, MW 118.14 g/mol) replaces the thioether with a methylamino group.

  • Toxicity: BMAA is neurotoxic, linked to amyotrophic lateral sclerosis (ALS), due to excitatory amino acid receptor activation. The propargyl thioether in the target compound may reduce such toxicity .
  • Pharmacokinetics : BMAA has low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). The target compound’s BBB penetration remains unstudied .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications References
(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid C₆H₉NO₂S 159.21 Propargyl thioether, (S)-configuration Underexplored; potential redox effects
(R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid (SPRC) C₆H₉NO₂S 159.21 Propargyl thioether, (R)-configuration Antioxidant, acute pancreatitis protection
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 Indole moiety Protein synthesis, neurotransmitter precursor
4-Bromo-L-tryptophan C₁₁H₁₁BrN₂O₂ 285.12 Brominated indole Probing hydrophobic binding sites
BMAA C₄H₁₀N₂O₂ 118.14 Methylamino group Neurotoxicity, ALS association
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S 183.22 Thiophene ring Biocatalytic ammonia elimination

Research Implications and Gaps

  • Stereochemical Effects : The contrasting activities of (S)- and (R)-enantiomers warrant further investigation into their metabolic stability and target interactions.
  • Propargyl Thioether Reactivity : The alkyne’s role in covalent modification or click chemistry applications remains unexplored for the (S)-enantiomer.
  • Toxicity Profiling: Comparative studies with BMAA could clarify the safety profile of propargyl thioether-containing amino acids.

Biological Activity

(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, commonly known as S-propargylcysteine (SPRC), is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This compound is a structural analog of S-allyl cysteine and is recognized for its potential therapeutic benefits, particularly in the realms of neuroprotection, cardioprotection, and anti-inflammatory effects. This article delves into the biological activity of SPRC, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₆H₉NO₂S
Molecular Weight159.21 g/mol
Density1.284 g/cm³
Melting Point176-178 °C
Boiling Point294.8 °C
Flash Point132.1 °C

Neuroprotective Effects

Research indicates that SPRC exhibits significant neuroprotective properties. A study demonstrated that SPRC could reduce oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease. The protective mechanism involves the modulation of reactive oxygen species (ROS) and the activation of neuroprotective pathways.

Anti-inflammatory Properties

SPRC has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways. Specifically, it reduces calcium ion accumulation and inhibits the STAT3 pathway, which is often activated during inflammatory responses. A notable study highlighted that SPRC administration in mice with acute pancreatitis resulted in decreased levels of inflammatory markers, showcasing its potential as an anti-inflammatory agent .

Cardioprotective Effects

The cardioprotective activity of SPRC has been supported by findings that indicate its role in reducing myocardial ischemia-reperfusion injury. In experimental models, SPRC treatment led to improved cardiac function and reduced infarct size, suggesting its utility in cardiovascular diseases.

Antimicrobial Activity

SPRC also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5.64 to 77.38 µM for different strains, indicating its potential as an antimicrobial agent .

Study on Acute Pancreatitis

In a controlled experiment involving caerulein-induced acute pancreatitis in mice, SPRC was administered to evaluate its protective effects. The results demonstrated a significant reduction in pancreatic damage and inflammatory cytokine levels compared to control groups, underscoring its therapeutic potential in managing acute pancreatitis .

Neuroprotective Mechanism Exploration

A recent study explored the neuroprotective mechanisms of SPRC using PC12 cells exposed to oxidative stress. The findings revealed that SPRC significantly inhibited ROS production and apoptosis, suggesting that it could be a promising candidate for neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid, and how can reaction conditions be optimized?

  • Methodology : Utilize Fmoc-protected amino acid intermediates (e.g., Fmoc-L-cysteine) as starting materials. Introduce the propargyl thioether group via nucleophilic substitution or thiol-yne coupling. For example, react a thiol-containing amino acid derivative with propargyl bromide under basic conditions (e.g., NaH/DMF) . Optimize pH (7-9) and temperature (0–25°C) to minimize side reactions like oxidation of the thioether .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>95%) .
  • NMR : Confirm stereochemistry via 1^1H and 13^{13}C NMR (e.g., δ ~2.5 ppm for propargyl protons, δ ~3.8 ppm for SCH2_2 protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ (expected m/z: 212.25 for C8_8H11_{11}NO2_2S) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent oxidation or moisture absorption .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. How does the propargyl thioether group influence the compound’s reactivity in biological systems?

  • Mechanistic Insights : The propargyl group can act as a Michael acceptor or participate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The thioether linkage may enhance membrane permeability or enable disulfide bond mimicry in enzyme inhibition studies . Test reactivity via kinetic assays with thiol-containing proteins (e.g., glutathione) at physiological pH .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Troubleshooting :

  • Dynamic Effects : Rotameric equilibria of the propargyl group can cause splitting in 1^1H NMR. Use variable-temperature NMR (25–60°C) to coalesce peaks .
  • Oxidation Artifacts : If MS shows +16 Da peaks, repeat synthesis under stricter anaerobic conditions or add antioxidants (e.g., TCEP) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Experimental Design :

  • Analog Synthesis : Replace the propargyl group with other alkynyl/alkylthio groups (e.g., ethylthio, phenylthio) to assess steric/electronic effects .
  • Biological Assays : Screen analogs against cysteine proteases (e.g., caspase-3) to evaluate inhibition potency (IC50_{50}) and selectivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC; expect instability at pH >8 due to thioether oxidation .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>150°C typical for amino acid derivatives) .

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